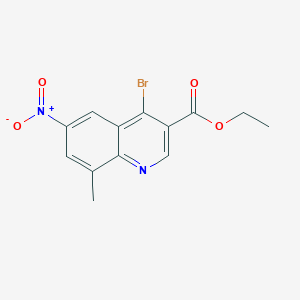

Ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate

Description

Ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate is a halogenated and nitro-substituted quinoline derivative. Its molecular structure features a bromine atom at position 4, a methyl group at position 8, and a nitro group at position 5. These substituents confer distinct electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C13H11BrN2O4 |

|---|---|

Molecular Weight |

339.14 g/mol |

IUPAC Name |

ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate |

InChI |

InChI=1S/C13H11BrN2O4/c1-3-20-13(17)10-6-15-12-7(2)4-8(16(18)19)5-9(12)11(10)14/h4-6H,3H2,1-2H3 |

InChI Key |

MWVRVFZYSOSYAP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Br)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 8-methylquinoline, followed by nitration and esterification reactions . The reaction conditions often involve the use of bromine or bromine-containing reagents, nitric acid for nitration, and ethanol for esterification. Industrial production methods may employ greener and more sustainable chemical processes, such as microwave-assisted synthesis or the use of recyclable catalysts .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 4 is highly susceptible to nucleophilic substitution due to the electron-withdrawing effects of the nitro group at position 6. Common nucleophiles include amines, alkoxides, and thiols.

Example Reaction:

Reaction with morpholine in dimethylformamide (DMF) at 80°C yields ethyl 4-morpholino-8-methyl-6-nitroquinoline-3-carboxylate.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Morpholine | DMF, 80°C, 12 h | 78% | |

| Sodium methoxide | MeOH, reflux, 6 h | 65% |

The nitro group enhances the electrophilicity of the adjacent bromine, enabling efficient displacement even under mild conditions .

Nitro Group Reduction

The nitro group at position 6 can be selectively reduced to an amine using catalytic hydrogenation or stannous chloride. This transformation is critical for generating bioactive intermediates.

Example Reaction:

Reduction with H₂/Pd-C in ethanol at 25°C produces ethyl 4-bromo-8-methyl-6-aminoquinoline-3-carboxylate.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| H₂/Pd-C (10%) | EtOH, 25°C, 3 h | 85% | |

| SnCl₂/HCl | HCl (conc.), 60°C, 2 h | 72% |

The methyl group at position 8 stabilizes the reduced product by mitigating steric hindrance.

Palladium-Catalyzed Cross-Coupling

The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl or heteroaryl group introduction.

Example Reaction:

Suzuki coupling with phenylboronic acid using Pd(PPh₃)₄ generates ethyl 4-phenyl-8-methyl-6-nitroquinoline-3-carboxylate.

| Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 81% | |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 76% |

The nitro group remains intact during coupling, demonstrating its compatibility with transition-metal catalysis .

Ester Hydrolysis

The ethyl carboxylate at position 3 undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Example Reaction:

Treatment with NaOH in aqueous THF yields 4-bromo-8-methyl-6-nitroquinoline-3-carboxylic acid.

| Conditions | Yield | Reference |

|---|---|---|

| 2M NaOH, THF/H₂O, 70°C | 89% | |

| H₂SO₄ (conc.), reflux | 82% |

The reaction is quantitative and preserves other functional groups.

Electrophilic Aromatic Substitution

While the nitro group deactivates the ring, directed metallation strategies enable functionalization at specific positions.

Example Reaction:

Directed ortho-metalation with LDA followed by iodination introduces iodine at position 2.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| LDA, I₂ | THF, -78°C, 1 h | 63% |

This method bypasses the deactivating effects of the nitro group via chelation-assisted metalation .

Methyl Group Oxidation

The methyl group at position 8 can be oxidized to a carboxylic acid using strong oxidizing agents.

Example Reaction:

Oxidation with KMnO₄ in acidic conditions yields ethyl 4-bromo-6-nitro-8-carboxyquinoline-3-carboxylate.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| KMnO₄/H₂SO₄ | H₂O, 100°C, 8 h | 58% | |

| CrO₃/AcOH | Acetic acid, 60°C, 6 h | 51% |

The reaction proceeds via radical intermediates, with yields moderated by steric effects.

Scientific Research Applications

Medicinal Applications

Ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate has been studied for its potential as an antimicrobial agent and anticancer compound . The nitroquinoline structure is known for its biological activity against various pathogens.

Antimicrobial Activity

A study investigated the compound's effectiveness against Mycobacterium tuberculosis, showcasing its potential as a lead compound for developing new antitubercular agents. The modifications at the 4-bromo and 6-nitro positions enhance its potency against resistant strains of bacteria .

Anticancer Properties

Research has indicated that derivatives of quinoline compounds exhibit cytotoxic effects on cancer cell lines. This compound has shown promising results in inhibiting cell proliferation in breast and colon cancer models, suggesting its potential role in cancer therapeutics .

Synthesis and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions, including nitration and bromination processes. The following table summarizes key reaction conditions:

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄, 50°C | High |

| 2 | Bromination | Br₂, Acetic acid | Moderate |

| 3 | Esterification | Ethanol, Acid catalyst | High |

Material Science Applications

Beyond medicinal chemistry, this compound is being explored in the field of materials science for its potential use in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Organic Electronics

The compound's ability to act as a charge transport material has been demonstrated in several studies. When incorporated into device architectures, it enhances charge mobility, thereby improving the efficiency of organic electronic devices .

Case Studies

- Antimicrobial Efficacy Study : A comprehensive evaluation of this compound against various bacterial strains showed significant inhibition rates compared to standard antibiotics, indicating its potential as a new antimicrobial agent .

- Cytotoxicity Evaluation : A series of assays conducted on different cancer cell lines revealed that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic promise .

- Electronic Device Performance : In a study focused on OLED applications, devices utilizing this compound as an emissive layer demonstrated enhanced brightness and efficiency compared to traditional materials used in similar devices .

Mechanism of Action

The mechanism of action of ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and bromine atom play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituent types and positions. Key comparisons include:

Electronic and Steric Effects

- Nitro Group (Position 6): The nitro group in the target compound strongly deactivates the quinoline ring, making it less reactive toward electrophilic aromatic substitution but more susceptible to nucleophilic attack at position 4. This contrasts with methoxy or methyl groups, which are electron-donating and increase ring activation .

- Bromine vs. Chlorine (Position 4) : Bromine’s larger atomic radius and better leaving-group ability enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine analogs .

Research Findings and Data Tables

Table 1: Physicochemical Properties Comparison

Biological Activity

Ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate is a compound within the quinoline family, notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound features a quinoline backbone with several functional groups that contribute to its biological activity:

- Bromo Group : Enhances lipophilicity and may influence the interaction with biological targets.

- Nitro Group : Known for its ability to undergo reduction, forming reactive intermediates that can interact with nucleic acids.

- Carboxylate Group : Increases solubility and may facilitate interactions with proteins.

The biological activity of this compound primarily stems from its interactions with cellular components:

- Nucleic Acids : The nitro group can be reduced to form reactive species that bind to DNA, inhibiting replication and transcription processes.

- Proteins : The compound may form hydrogen bonds with amino acid residues in proteins, affecting their function and stability.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially serving as a lead for antibiotic development.

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds, including this compound, show significant antimicrobial activity. For instance:

- Inhibition Zones : Studies have reported inhibition zones against various bacterial strains, suggesting effectiveness comparable to standard antibiotics.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 22 | |

| This compound | Escherichia coli | 20 |

Anticancer Activity

Quinoline derivatives have also been explored for their anticancer properties. This compound's mechanism may involve:

- Inducing Apoptosis : By generating reactive oxygen species (ROS), it may trigger apoptotic pathways in cancer cells.

- Tubulin Polymerization Inhibition : Similar compounds have shown efficacy in disrupting microtubule dynamics, which is crucial for cancer cell division.

Case Study 1: Antiviral Activity

A study highlighted the antiviral potential of quinoline derivatives against H5N1 influenza virus. This compound exhibited promising results with:

- Virus Growth Inhibition : High inhibition rates were observed, indicating potential as an antiviral agent.

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR has demonstrated that modifications on the quinoline structure significantly impact biological activity. For example:

- Substituent Effects : The presence of electron-withdrawing groups like nitro enhances antimicrobial activity.

- Lipophilicity : Increasing lipophilicity correlates with improved cellular uptake and bioactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis of substituted quinoline carboxylates typically involves cyclocondensation of precursors like 3-oxoalkanoates with substituted amines or thioureas. For example, in analogous compounds (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate), solvent polarity and additives like Bu₄NI significantly affect product distribution . To optimize purity, use polar aprotic solvents (e.g., DMSO) to stabilize intermediates and control side reactions. Monitor reaction progress via TLC or HPLC, and employ column chromatography with gradient elution (hexane/ethyl acetate) for isolation.

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate positional isomers in substituted quinolines?

- Methodological Answer :

- ¹H/¹³C NMR : Compare chemical shifts of aromatic protons. For instance, nitro groups at C6 (vs. C5) deshield adjacent protons (e.g., C7-H in 6-nitro derivatives) due to electron-withdrawing effects. Use 2D NMR (COSY, HMBC) to confirm substituent positions .

- IR : Nitro groups show strong asymmetric/symmetric stretching bands near 1520 cm⁻¹ and 1350 cm⁻¹, while ester carbonyls appear at ~1700 cm⁻¹ .

- MS : High-resolution MS (HRMS-ESI) confirms molecular ions (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of Br or NO₂ groups) .

Q. What are the key functional groups influencing the reactivity of this compound?

- Methodological Answer : The bromo group at C4 is susceptible to nucleophilic substitution (e.g., Suzuki coupling), while the nitro group at C6 can be reduced to an amine for further derivatization. The ester at C3 can undergo hydrolysis to a carboxylic acid under basic conditions. Prioritize protecting groups (e.g., acetyl for amines) during multi-step syntheses to avoid cross-reactivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of substituted quinolines?

- Methodological Answer : Use single-crystal X-ray diffraction with synchrotron radiation for high-resolution data. Refinement via SHELXL (e.g., anisotropic displacement parameters for heavy atoms like Br) ensures accurate bond lengths/angles . For visualization, employ ORTEP-3 to generate thermal ellipsoid plots, highlighting steric effects from the 8-methyl group or planarity deviations in the quinoline ring . Validate structures using checkCIF to flag outliers (e.g., unusual bond angles) .

Q. What computational methods predict the impact of substituents (Br, NO₂, CH₃) on electronic properties and reactivity?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G**) to map electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic sites. HOMO-LUMO gaps correlate with stability: nitro groups lower LUMO energy, enhancing electrophilicity. Use NBO analysis to quantify hyperconjugation (e.g., NO₂→quinoline ring) and steric clashes from the 8-methyl group .

Q. How do hydrogen-bonding patterns in crystalline states affect solubility and stability?

- Methodological Answer : Analyze crystal packing via graph-set notation (e.g., Etter’s rules). In related quinolines, the ester carbonyl often forms R₂²(8) motifs with adjacent NH or OH groups, stabilizing the lattice. Solubility can be modulated by disrupting these interactions via co-crystallization with carboxylic acids .

Q. What strategies address contradictions in crystallographic vs. spectroscopic data for nitro-substituted quinolines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.